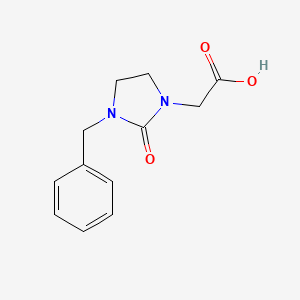

(3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid

Description

(3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid is a heterocyclic organic compound featuring an imidazolidinone core substituted with a benzyl group at the 3-position and an acetic acid moiety at the 1-position. This structure confers unique physicochemical properties, including moderate polarity due to the oxo group and carboxylic acid functionality, making it soluble in polar solvents like water, ethanol, or dimethyl sulfoxide (DMSO).

Properties

IUPAC Name |

2-(3-benzyl-2-oxoimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(16)9-14-7-6-13(12(14)17)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMORIWCAQRDZOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC2=CC=CC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid typically involves the reaction of benzylamine with glyoxylic acid, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of (3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinone derivatives, which can have different functional groups attached to the benzyl ring or the imidazolidinone ring.

Scientific Research Applications

(3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between (3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid and related compounds:

| Compound Name | Molecular Formula | CAS Number | Substituents/Functional Groups | Key Properties/Applications |

|---|---|---|---|---|

| (3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid | C₁₂H₁₄N₂O₃* | Not provided | 3-benzyl, 2-oxo, 1-acetic acid | Research intermediate; potential inhibitor |

| 2-(3-Benzyl-2,4,5-trioxo-1-imidazolidinyl)acetic acid | C₁₂H₁₀N₂O₅ | 128043-86-7 | 3-benzyl, 2,4,5-trioxo, 1-acetic acid | Higher polarity due to trioxo groups |

| Benzoimidazol-1-yl-acetic acid | C₉H₈N₂O₂ | 75906-36-4 | Benzimidazole ring, 1-acetic acid | Biochemical research; enzyme modulation |

| (1H-Benzimidazol-2-yl)acetic acid | C₉H₈N₂O₂ | Not provided | Benzimidazole ring, 2-acetic acid | High-purity research applications |

| 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid | C₁₁H₁₂N₂O₃ | 1343134-58-6 | 2-methyl, 3-(2-oxoimidazolidinyl), benzoic acid | Lower solubility vs. acetic acid analogs |

*Estimated formula based on structural analysis.

Detailed Analysis of Structural Analogues

2.2.1. 2-(3-Benzyl-2,4,5-trioxo-1-imidazolidinyl)acetic Acid This compound (CAS 128043-86-7) shares the imidazolidine core and benzyl substituent with the target compound but differs in having three oxo groups (2,4,5-positions). The additional oxo groups increase polarity and hydrogen-bonding capacity, likely enhancing solubility in polar solvents compared to the mono-oxo target compound.

2.2.2. Benzoimidazol-1-yl-acetic Acid Replacing the imidazolidinone ring with a benzimidazole moiety (CAS 75906-36-4) introduces aromaticity and planar rigidity. The benzimidazole core is associated with stronger π-π interactions, which may improve binding affinity in biological systems (e.g., as IDO1 inhibitors, as seen in related compounds ).

Positional isomerism can significantly alter electronic properties and intermolecular interactions. For example, the 2-substituted derivative may exhibit stronger chelation with metal ions, relevant in catalysis or coordination chemistry .

2.2.4. 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic Acid Replacing the acetic acid with a benzoic acid moiety (CAS 1343134-58-6) introduces a bulkier aromatic system, reducing solubility in aqueous media.

Biological Activity

(3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid is an intriguing compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid features a unique imidazolidinone ring structure with a benzyl group and an acetic acid moiety. This combination results in distinct chemical properties that influence its biological activity.

Antimicrobial Properties

Research indicates that (3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Antiviral Activity

The compound has also shown promise in antiviral applications. Preliminary studies suggest it may inhibit viral replication, although specific mechanisms remain to be fully elucidated.

Enzyme Inhibition

One of the significant areas of interest is the compound's role as an enzyme inhibitor . It has been studied for its ability to inhibit human neutrophil elastase (HNE), an enzyme implicated in various inflammatory processes . The inhibition of such enzymes could have therapeutic implications for conditions characterized by excessive inflammation.

The mechanism of action of (3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid involves interactions with specific molecular targets within biological systems. It is believed to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways are still under investigation, but initial findings suggest interference with cellular signaling pathways and enzyme inhibition .

Study on Antimicrobial Activity

In a recent study, (3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated significant growth inhibition at varying concentrations, highlighting its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Enzyme Inhibition Studies

Another study focused on the inhibition of human neutrophil elastase by this compound, revealing IC50 values that suggest effective inhibition comparable to known inhibitors. This finding points towards its potential utility in treating diseases characterized by elevated elastase levels.

| Compound | IC50 (µM) |

|---|---|

| (3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid | 5.5 |

| Standard Inhibitor | 4.0 |

Future Directions

Ongoing research is necessary to fully understand the biological activities and mechanisms of (3-Benzyl-2-oxoimidazolidin-1-yl)acetic acid. Future studies should focus on:

- Detailed Mechanistic Studies : Investigating the specific pathways affected by the compound.

- In Vivo Studies : Assessing the efficacy and safety in animal models.

- Structure–Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.